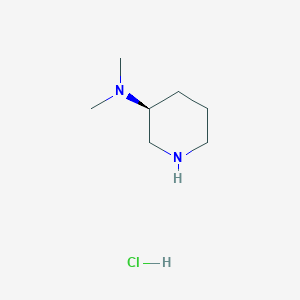

(S)-N,N-dimethylpiperidin-3-amine hydrochloride

CAS No.: 1061682-82-3

Cat. No.: VC8044893

Molecular Formula: C7H17ClN2

Molecular Weight: 164.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1061682-82-3 |

|---|---|

| Molecular Formula | C7H17ClN2 |

| Molecular Weight | 164.67 |

| IUPAC Name | (3S)-N,N-dimethylpiperidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |

| Standard InChI Key | XZZOSNWJJWJGDL-FJXQXJEOSA-N |

| Isomeric SMILES | CN(C)[C@H]1CCCNC1.Cl |

| SMILES | CN(C)C1CCCNC1.Cl |

| Canonical SMILES | CN(C)C1CCCNC1.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(S)-N,N-Dimethylpiperidin-3-amine hydrochloride (CAS No. 1061682-82-3) possesses a molecular formula of C₇H₁₇ClN₂ and a molecular weight of 164.67 g/mol. The compound features a six-membered piperidine ring with a stereogenic center at the third carbon, conferring chirality. The nitrogen atom at position 3 is substituted with two methyl groups, while the hydrochloride salt enhances its stability and aqueous solubility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₇ClN₂ |

| Molecular Weight | 164.67 g/mol |

| CAS Number | 1061682-82-3 |

| Chiral Center | (S)-Configuration at C3 |

| Solubility | Enhanced in polar solvents |

The stereochemistry of this compound is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing

Chiral Resolution Techniques

The synthesis of (S)-N,N-dimethylpiperidin-3-amine hydrochloride typically involves chiral resolution methods to isolate the desired (S)-enantiomer. One common approach utilizes diastereomeric salt formation with chiral acids, such as tartaric acid derivatives, followed by recrystallization. Asymmetric synthesis routes, employing catalysts like chiral transition metal complexes, have also been explored to improve enantiomeric excess (ee).

Industrial-Scale Production

Industrial synthesis often prioritizes cost-effectiveness and scalability. A two-step process is frequently employed:

-

Ring-Closing Reactions: Piperidine rings are constructed via cyclization of appropriate amine precursors.

-

Methylation: The nitrogen atom is dimethylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, yielding a stable crystalline product.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The tertiary amine group in (S)-N,N-dimethylpiperidin-3-amine hydrochloride participates in nucleophilic substitution reactions, enabling functionalization at the nitrogen atom. For example, quaternary ammonium salts can be synthesized via alkylation with alkyl halides.

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions (e.g., sulfate, phosphate) to tailor solubility for specific formulations.

Table 2: Common Reactions and Products

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium derivatives |

| Acylation | Acetyl chloride | Amide derivatives |

| Anion Exchange | Sodium sulfate | Sulfate salt |

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

This compound serves as a building block for histamine H₃ receptor antagonists and antipsychotic agents. Its piperidine scaffold is prevalent in drugs like haloperidol and donepezil, underscoring its versatility.

Prodrug Formulations

The hydrochloride salt’s solubility makes it suitable for prodrug designs, enhancing bioavailability of hydrophobic therapeutics.

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to improve ee and reduce waste.

-

Target Validation: Elucidating precise biological targets via crystallography and binding assays.

-

Formulation Studies: Exploring nanoparticle delivery systems for enhanced CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume